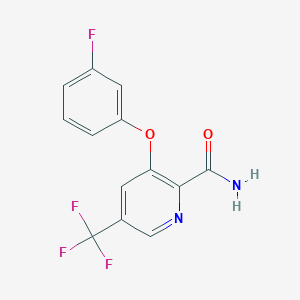
3-(3-Fluorophenoxy)-5-(trifluoromethyl)-2-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride is a biochemical used for proteomics research . Its molecular formula is C13H9F4NO•HCl, and its molecular weight is 307.67 .
Molecular Structure Analysis
The molecular structure of the related compound 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride is represented by the molecular formula C13H9F4NO .Physical And Chemical Properties Analysis
The related compound 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride has a molecular weight of 307.67 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Agrochemical Applications
Fluorinated compounds, such as trifluridine and 5-trifluoromethyluracil, play a critical role in the development of pharmaceuticals and agrochemicals due to their unique properties. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, metabolic stability, and membrane permeability. A catalyst-free and visible light-promoted methodology for trifluoromethylation and perfluoroalkylation of uracils, cytosines, and pyridinones offers a straightforward approach to accessing these fluorinated motifs, demonstrating the utility of such transformations in medicinal chemistry (Huang et al., 2018).
Material Science: Polyamides and Fluoroionophores
In material science, fluorinated compounds are used to synthesize novel materials with enhanced properties. For instance, novel soluble fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides exhibit good thermal stability, mechanical properties, and electrical and dielectric performance. Such materials are promising for various applications, including electronics and coatings, where their enhanced properties can be leveraged (Ge et al., 2004).
Chemical Synthesis: Catalysis and Fluorination
In the domain of chemical synthesis, the incorporation of fluorine atoms into organic molecules remains a topic of significant interest. The development of new methodologies for the efficient and selective fluorination of nitrogen-containing aromatics, such as pyridines and anilines, highlights the ongoing advancements in this area. These methodologies facilitate the synthesis of fluorinated analogs, which are valuable in pharmaceutical and agrochemical research (Anand & Filler, 1976).
Biological Applications: Antimalarial Activity
Fluorinated compounds also show promise in the fight against malaria. Structural activity relationship studies of trifluoromethyl-substituted pyridine and pyrimidine analogs have led to the development of compounds with potent in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum strains. These compounds, through their optimized fluorinated motifs, offer new avenues for the treatment and prevention of malaria, highlighting the importance of fluorine chemistry in therapeutic development (Chavchich et al., 2016).
Eigenschaften
IUPAC Name |
3-(3-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O2/c14-8-2-1-3-9(5-8)21-10-4-7(13(15,16)17)6-19-11(10)12(18)20/h1-6H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTHNNVIBNKOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenoxy)-5-(trifluoromethyl)-2-pyridinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

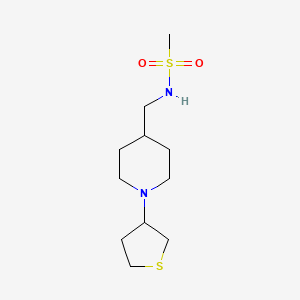
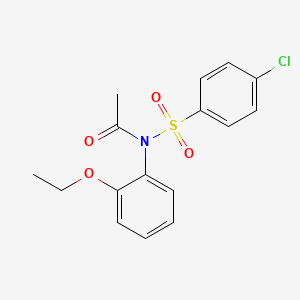

![1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2830594.png)
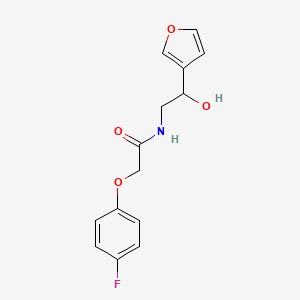
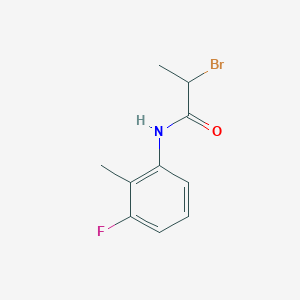
methanone](/img/structure/B2830599.png)
![(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride](/img/structure/B2830601.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2830606.png)
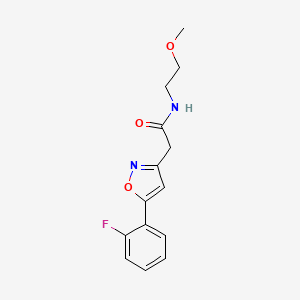
![4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine](/img/structure/B2830609.png)
![1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2830610.png)
![3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2830611.png)